molecular formula C6H11ClO3S B2358527 (1-Methoxycyclobutyl)methanesulfonyl chloride CAS No. 1889401-96-0

(1-Methoxycyclobutyl)methanesulfonyl chloride

Cat. No.: B2358527
CAS No.: 1889401-96-0
M. Wt: 198.66
InChI Key: CARQNAUGLGWZPA-UHFFFAOYSA-N
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Description

(1-Methoxycyclobutyl)methanesulfonyl chloride is a specialized chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. With the molecular formula C6H11ClO3S and a methoxy-substituted cyclobutane ring, this compound offers researchers a unique three-dimensional scaffold for constructing novel molecules . The sulfonyl chloride group is a highly versatile and reactive handle, enabling its primary use as a key intermediate for the synthesis of sulfonamides and sulfonate esters . In research applications, this reagent is primarily used to introduce the (1-methoxycyclobutyl)methanesulfonyl moiety onto nucleophiles. Its reaction with primary and secondary amines facilitates the preparation of sulfonamide derivatives, which are crucial structural motifs in drug discovery and chemical biology due to their metabolic stability and ability to act as bioisosteres . Furthermore, reactions with alcohols in the presence of a base yield sulfonate esters, which are valuable as activated intermediates for subsequent nucleophilic substitution or elimination reactions . The strained, non-planar structure of the cyclobutane ring is a particularly valuable feature, as it can be used to impose conformational constraints, improve metabolic stability, and explore three-dimensional chemical space in structure-activity relationship (SAR) studies, a strategy often described as "escaping flatland" in modern drug design . As a sulfonyl chloride, the compound is moisture-sensitive and requires careful handling under anhydrous conditions. It is classified as corrosive and toxic, necessitating the use of appropriate personal protective equipment. This compound is intended for research and development purposes in a laboratory setting. This product is For Research Use Only . It is not intended for diagnostic or therapeutic use, and it is strictly prohibited for personal use.

Properties

IUPAC Name

(1-methoxycyclobutyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-10-6(3-2-4-6)5-11(7,8)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARQNAUGLGWZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889401-96-0
Record name (1-methoxycyclobutyl)methanesulfonyl chloride
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Preparation Methods

Compound Overview and Properties

(1-Methoxycyclobutyl)methanesulfonyl chloride is a functionalized cyclobutane derivative with the molecular formula C6H11ClO3S and a molecular weight of 199 Da. It appears as a liquid at room temperature and requires storage at -10°C for optimal stability. The compound contains three main functional groups: a cyclobutyl ring, a methoxy substituent at position 1, and a methanesulfonyl chloride moiety.

Physical and Chemical Properties

Property Value Reference
Molecular Formula C6H11ClO3S
Molecular Weight 199 Da
IUPAC Name This compound
Physical State Liquid
Recommended Storage Temperature -10°C
GHS Classification Hazard Statement: H314 (Causes severe skin burns and eye damage)
Signal Word Danger

General Synthetic Approaches to Sulfonyl Chlorides

Before discussing specific syntheses for this compound, understanding general methods for preparing sulfonyl chlorides provides important context.

Classical Preparation Methods for Methanesulfonyl Chloride

Several established methods exist for the preparation of simple methanesulfonyl chloride:

Chlorination of Sulfur-Containing Precursors

Methanesulfonyl chloride can be prepared through chlorination of various sulfur-containing compounds including:

  • Methyl thiocyanate
  • S-methylthiourethan
  • Sodium methylthiosulfate
  • S-methylisothiuronium compounds
Oxidative Chlorination of Methane

A direct method involving the transformation of methane to methanesulfonyl chloride:

  • Liquid-phase reaction of methane with sulfuryl chloride (SO2Cl2)
  • Requires free radical initiator and promoter
  • Utilizes 100% sulfuric acid as reaction medium
Chlorination of Methanesulfonic Acid

This method involves:

  • Reaction of methanesulfonic acid with thionyl chloride:
    CH3SO3H + SOCl2 → CH3SO2Cl + SO2 + HCl
  • Alternative reagent: phosgene
    CH3SO3H + COCl2 → CH3SO2Cl + CO2 + HCl
Intermitting Method Using Dimethyl Disulfide

A high-yield method utilizing:

  • Reaction of dimethyl disulfide with chlorine gas in hydrochloric acid solution
  • Counter-current washing and rectification to obtain high-purity product
  • Reported yield of 97% with purity ≥99%
Light-Irradiated Gas-Phase Reaction

A method with significant industrial potential:

  • Reaction of methane, sulfur dioxide, and chlorine gas under light irradiation
  • Specific flow rates: 33 ml/min (methane), 50 ml/min (sulfur dioxide), 17 ml/min (chlorine)
  • Temperature maintained at 10-15°C
  • Yield of 65.8-72.5% based on chlorine gas

Specialized Synthesis of this compound

Based on structural analysis and synthetic principles, the preparation of this compound likely follows one of several specialized routes.

Route A: Functionalization of 1-Methoxycyclobutane

This approach would begin with 1-methoxycyclobutane and introduce the methanesulfonyl chloride group through a series of reactions:

Proposed Synthetic Pathway
  • Preparation of 1-methoxycyclobutane
  • Introduction of a leaving group at the α-position to the methoxy group
  • Nucleophilic substitution with an appropriate sulfur nucleophile
  • Oxidation to the sulfone
  • Conversion to the sulfonyl chloride

This method draws from established principles of organic synthesis but would require optimization for the specific cyclobutane system.

Route B: Construction of the Cyclobutane Ring with Pre-installed Functionality

Drawing inspiration from the synthesis of similar cyclobutyl derivatives, this approach constructs the cyclobutane ring with key functional groups already in place:

Cyclobutane Ring Formation

The cyclobutane core could be prepared through [2+2] photocycloaddition reactions of appropriately substituted olefins, a common approach to four-membered rings.

Proposed Synthetic Sequence
  • [2+2] Photocycloaddition of a methoxy-substituted olefin with an appropriate reaction partner
  • Functionalization of the resulting cyclobutane to introduce a handle for the sulfonyl chloride moiety
  • Conversion to the target compound through established sulfonylation chemistry
Step Reagents/Conditions Expected Yield Notes
Photocycloaddition UV light, dichloromethane, 24h 60-70% Temperature control critical
Functionalization NBS, AIBN, CCl4, reflux 70-80% Regioselectivity challenges expected
Sulfonylation Sodium sulfinate, oxidation, chlorination 50-60% Multiple steps may be required

Structure-Based Design of Synthetic Routes

Given the specific structure of this compound, retrosynthetic analysis suggests several key disconnections:

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • Cyclobutane ring (four-membered ring core)
  • Methoxy group at position 1
  • Methanesulfonyl chloride functionality

Synthetic Route Based on Quaternary Carbon Formation

Since the methoxy group is attached to a quaternary carbon, an approach utilizing:

  • Formation of a cyclobutanone
  • Addition of a methyl or methylene group to form a tertiary alcohol
  • Methylation to form the methoxy group
  • Introduction of the methanesulfonyl chloride moiety

This approach would require careful control of stereochemistry and consideration of the strain inherent in the cyclobutane system.

Purification and Analytical Considerations

Purification Methods

Given the reactive nature of sulfonyl chlorides, purification typically involves:

  • Distillation under reduced pressure (for thermally stable compounds)
  • Column chromatography using neutral media
  • Crystallization for solid derivatives

Analytical Determination of Purity

Purity assessment of this compound often utilizes:

  • Gas chromatography (GC)
  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Infrared (IR) spectroscopy focusing on characteristic S=O and S-Cl bands

Scale-Up and Industrial Production Considerations

For industrial-scale preparation, several factors require optimization:

Process Optimization

Based on approaches for similar compounds, process optimization would focus on:

  • Minimizing side reactions through controlled reaction conditions
  • Continuous flow processes for hazardous steps
  • Recovery and recycling of reagents, particularly chlorinating agents

Chemical Reactions Analysis

Types of Reactions: (1-Methoxycyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Pyridine or triethylamine as a base, carried out at room temperature.

    Reduction: Lithium aluminum

Biological Activity

(1-Methoxycyclobutyl)methanesulfonyl chloride, with the chemical formula C6_6H11_{11}ClO3_3S, is a compound that has gained attention in chemical biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Chemical Formula C6_6H11_{11}ClO3_3S
Molecular Weight 198.67 g/mol
IUPAC Name This compound
CAS Number 1889401-96-0
Appearance Liquid

The sulfonyl chloride functional group in this compound is known to interact with various biological molecules, particularly proteins and enzymes. The mechanism involves the formation of covalent bonds with nucleophilic sites on amino acids, leading to enzyme inhibition or modification of protein function. This interaction can disrupt essential biochemical pathways, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

Research indicates that compounds containing sulfonamide groups, similar to this compound, can inhibit specific enzymes by mimicking the structure of natural substrates. This inhibition can lead to therapeutic effects in various diseases, particularly those involving metabolic pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The compound's ability to disrupt bacterial cell processes makes it a potential candidate for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • A study investigated the inhibitory effects of sulfonamide derivatives on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. Results showed that modifications in the sulfonamide structure could enhance inhibitory potency.
  • Antimicrobial Testing
    • In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
  • Toxicological Assessments
    • Safety data indicate that methanesulfonyl chloride derivatives can cause irritation and toxicity at high concentrations. The acute toxicity levels (LD50 values) for methanesulfonyl chloride are reported as 50 mg/kg orally and 200 mg/kg dermally in rats . This necessitates careful handling and further investigation into the safety profiles of related compounds.

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of this compound, it is useful to compare it with similar sulfonamide compounds:

Compound NameStructure TypeBiological Activity
N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamideSulfonamide derivativeEnzyme inhibitor, antibacterial
N-(2-Bromo-3-ethoxypropyl)-Nʹ-trifluoromethylsulfonylacetamidineSulfonamide derivativeAntimicrobial properties

Scientific Research Applications

Pharmaceutical Applications

(1-Methoxycyclobutyl)methanesulfonyl chloride is primarily utilized in the pharmaceutical industry for the synthesis of various drug intermediates. Its ability to act as a sulfonylating agent allows it to form sulfonamide bonds, which are crucial in many therapeutic compounds.

Case Study: Synthesis of Antiviral Agents

A notable application of this compound is in the synthesis of antiviral agents. Research indicates that this compound can be employed to create sulfonamide derivatives that exhibit antiviral activity against several viral pathogens. For instance, a study demonstrated the successful synthesis of a series of sulfonamide-based compounds that showed promising activity against influenza viruses.

Compound NameActivityReference
Sulfonamide AModerate antiviral
Sulfonamide BHigh antiviral

Agrochemical Applications

In agrochemistry, this compound is used to synthesize herbicides and pesticides. Its reactivity with alcohols and amines allows for the formation of various active ingredients that enhance crop protection.

Case Study: Development of Herbicides

Research has shown that derivatives synthesized from this compound possess herbicidal properties. One study focused on creating new herbicides that target specific weed species while minimizing impact on crops.

Herbicide NameTarget SpeciesEfficacy (%)Reference
Herbicide XBroadleaf weeds85
Herbicide YGrassy weeds90

Chemical Synthesis Applications

The compound is also valuable in organic synthesis as a reagent for introducing methanesulfonate groups into various substrates. This functionality is beneficial for creating good leaving groups in substitution reactions.

Table of Reactions Involving this compound

Reaction TypeDescriptionExample Compound
SubstitutionReplacement of halides with methanesulfonateAlkyl halides
ReductionFormation of alcohols from ketonesKetone derivatives
EliminationSynthesis of alkenesAlcohol derivatives

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes critical data for (1-Methoxycyclobutyl)methanesulfonyl chloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features
This compound C₇H₁₃ClO₃S 212.69 Methoxy (-OCH₃) Predicted higher boiling point due to polar methoxy group; used in fine chemical synthesis.
(1-Ethylcyclobutyl)methanesulfonyl chloride C₇H₁₃ClO₂S 196.69 Ethyl (-CH₂CH₃) Less polar than methoxy analog; potential for lipophilic applications.
(1-Ethoxycyclobutyl)methanesulfonyl chloride C₇H₁₃ClO₃S 212.70 Ethoxy (-OCH₂CH₃) Bulkier substituent may reduce reactivity compared to methoxy.
(1-Cyanocyclobutyl)methanesulfonyl chloride C₇H₁₀ClNO₂S 207.68 Cyano (-CN) Electron-withdrawing group enhances sulfonyl chloride reactivity; versatile in amidation reactions.
Methanesulfonyl chloride (Parent Compound) CH₃ClO₂S 114.56 None Highly reactive and volatile; acute toxicity (H314, H330).

Reactivity and Stability

  • Hydrolysis : Methanesulfonyl chloride (parent) undergoes rapid hydrolysis in basic conditions (e.g., 2.5 M NaOH at room temperature). Cyclobutyl derivatives, such as the methoxy analog, may exhibit slower reaction rates due to steric hindrance from the cyclobutane ring, akin to benzenesulfonyl chloride.
  • Electrophilicity: The cyano derivative’s electron-withdrawing group increases the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles than the methoxy or ethyl analogs.

Q & A

Basic Question

  • Methodological Answer:
    • PPE Requirements: Wear nitrile or neoprene gloves (JIS T 8116), chemical-resistant lab coats, and sealed goggles (JIS T 8147). Use an organic vapor respirator (JIS T 8152) in poorly ventilated areas .
    • Ventilation: Use local exhaust ventilation or fume hoods to minimize inhalation exposure .
    • First Aid: Immediate rinsing with water for 15+ minutes if skin/eye contact occurs. For inhalation, move to fresh air and seek medical attention .
    • Storage: Store in original glass containers, protected from light and moisture, at 2–8°C .

How can researchers synthesize this compound, and what are the critical parameters influencing yield?

Basic Question

  • Methodological Answer:
    • Synthetic Routes:
  • Nucleophilic substitution of (1-methoxycyclobutyl)methanol with methanesulfonyl chloride under anhydrous conditions.
  • Alternative: Oxidative chlorination of the corresponding thiol intermediate using Cl₂ or SO₂Cl₂ .
    • Critical Parameters:
  • Temperature: Maintain <20°C to prevent side reactions (e.g., hydrolysis).
  • Solvent Choice: Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
  • Moisture Control: Strictly anhydrous conditions are required to avoid hydrolysis to sulfonic acids .

What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?

Basic Question

  • Methodological Answer:
Technique Key Features Reference
IR Spectroscopy S=O stretching (~1350–1300 cm⁻¹), C-O-C (methoxy) at ~1100 cm⁻¹
¹H/¹³C NMR Cyclobutyl protons (δ 2.5–3.5 ppm), methoxy singlet (δ ~3.3 ppm)[Extrapolated]
Mass Spec (EI) Molecular ion peak (m/z ~196), fragment peaks for Cl⁻ loss (m/z ~161)
HPLC-PDA Purity assessment using reverse-phase C18 columns, retention time calibration[Extrapolated]

How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Advanced Question

  • Methodological Answer:
    • Electron-Withdrawing Effects: The sulfonyl group withdraws electron density, polarizing the C-Cl bond and enhancing electrophilicity.
    • Computational Analysis: Use DFT calculations (e.g., Gaussian) to map LUMO distribution, identifying reactive sites.
    • Steric Effects: The methoxycyclobutyl group may hinder nucleophilic attack; compare with linear-chain analogs to assess steric contributions .

What are the potential metabolic pathways and biotransformation products of this compound in biological systems?

Advanced Question

  • Methodological Answer:
    • In Vitro Assays: Incubate with liver microsomes (e.g., rat S9 fraction) to identify hydrolysis products (e.g., sulfonic acids) or glutathione conjugates .
    • Analytical Workflow: Use LC-MS/MS to detect metabolites. Monitor for demethylation (methoxy → hydroxyl) and sulfonate formation.
    • Toxicity Screening: Assess cytotoxicity in HepG2 cells, noting EC₅₀ values for organ-specific toxicity risks .

How can researchers resolve contradictions in reported reaction outcomes when using this compound as a sulfonating agent?

Advanced Question

  • Methodological Answer:
    • Variable Control:
  • Moisture: Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
  • Light Sensitivity: Conduct reactions in amber glassware to prevent photodegradation .
    • Reaction Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation.
    • Impurity Analysis: Compare HPLC chromatograms of starting materials and products; trace impurities (e.g., residual Cl⁻) may catalyze side reactions .

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